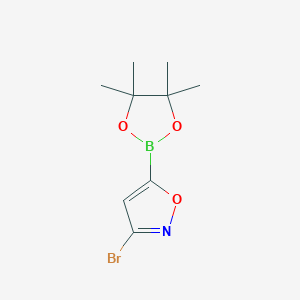

Éster de pinacol del ácido 3-bromo-isoxazol-5-bórico

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For example, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures are solved by direct methods using software like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also common .Aplicaciones Científicas De Investigación

Acoplamiento cruzado de Suzuki-Miyaura

Éster de pinacol del ácido 3-bromo-isoxazol-5-bórico: es un reactivo fundamental en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una piedra angular en la química orgánica, que permite la formación de enlaces carbono-carbono entre diversas unidades orgánicas. El éster bórico actúa como un socio nucleófilo, reaccionando con un haluro electrófilo en presencia de un catalizador de paladio para formar compuestos biarílicos. Este método se utiliza ampliamente en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.

Protodesboronación

El compuesto puede sufrir protodesboronación, un proceso en el que se elimina la parte de boro . Esta reacción es crucial para la síntesis de moléculas complejas donde el éster bórico actúa como un grupo protector temporal o un asa para una mayor funcionalización. Es particularmente útil en la síntesis de productos naturales y moléculas bioactivas.

Diseño y administración de fármacos

Los ésteres bóricos se consideran en el diseño de nuevos fármacos y sistemas de administración de fármacos . El átomo de boro en This compound se puede utilizar para crear fármacos que contienen boro que tienen modos de acción únicos o pueden utilizarse en la terapia de captura de neutrones de boro, una estrategia de tratamiento del cáncer dirigida.

Estudios de hidrólisis

La susceptibilidad de This compound a la hidrólisis es de interés para comprender la estabilidad de los ésteres bóricos en ambientes acuosos . Este conocimiento es esencial para el desarrollo de fármacos a base de boro y su estabilidad en sistemas biológicos.

Química radical

Este compuesto puede participar en reacciones radicales, proporcionando una vía para generar radicales para aplicaciones sintéticas . Esto incluye reacciones de cruce radical-polar, que son valiosas para crear moléculas complejas con un alto control estereoquímico.

Ciencia de los materiales

En la ciencia de los materiales, This compound se puede utilizar para introducir boro en polímeros y otros materiales . Los materiales que contienen boro tienen propiedades únicas, como la retardancia al fuego y la absorción de neutrones, que son útiles en diversas aplicaciones industriales.

Mecanismo De Acción

Target of Action

The primary target of the 3-Bromo-isoxazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of 3-Bromo-isoxazole-5-boronic acid pinacol ester is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .

Action Environment

The action of 3-Bromo-isoxazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propiedades

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZCYCSYAARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)